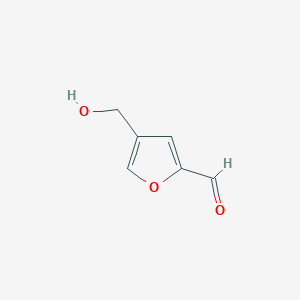
4-(Hydroxymethyl)furan-2-carbaldehyde
Overview
Description
4-(Hydroxymethyl)furan-2-carbaldehyde, also known as 5-(hydroxymethyl)furfural, is an organic compound derived from the dehydration of sugars. It is a furan derivative with both aldehyde and alcohol functional groups. This compound is a white low-melting solid, highly soluble in water and organic solvents, and is often used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)furan-2-carbaldehyde can be synthesized through the acid-catalyzed dehydration of hexose sugars such as fructose. The reaction typically involves heating the sugar in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The process can be carried out in aqueous or organic solvents, and the reaction conditions, such as temperature and time, are optimized to maximize yield .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of biomass-derived feedstocks. The process includes the hydrolysis of polysaccharides to monosaccharides, followed by dehydration to form the desired compound. This method is considered environmentally friendly as it utilizes renewable resources .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The primary hydroxyl group can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid or further to 2,5-furandicarboxylic acid.
Reduction: The aldehyde group can be reduced to form 2,5-bis(hydroxymethyl)furan.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or aldehyde groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines or thiols, can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-Hydroxymethyl-2-furancarboxylic acid, 2,5-furandicarboxylic acid.
Reduction: 2,5-Bis(hydroxymethyl)furan.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4-(Hydroxymethyl)furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various furan derivatives and polymers.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the production of bio-based materials, such as plastics and fuels, due to its renewable origin
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity underlies its antimicrobial and anticancer properties, as it can disrupt cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Furfural: Another furan derivative with an aldehyde group, but without the hydroxymethyl group.
Methoxymethylfurfural: Similar to 4-(Hydroxymethyl)furan-2-carbaldehyde but with a methoxy group instead of a hydroxymethyl group
Uniqueness: this compound is unique due to its dual functional groups (aldehyde and alcohol), which confer distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
4-(hydroxymethyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQBROOJXNICMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415739 | |
| Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158360-01-1 | |
| Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


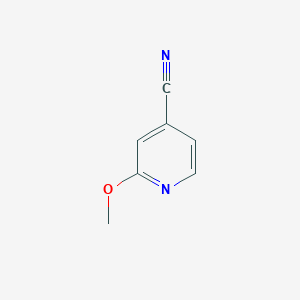

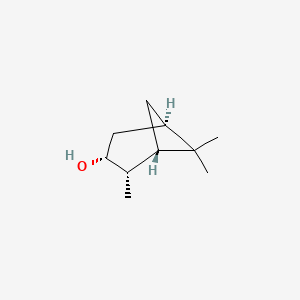
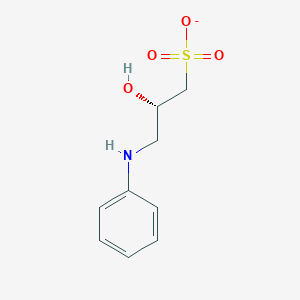
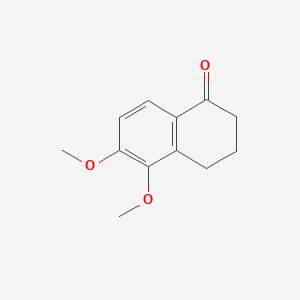






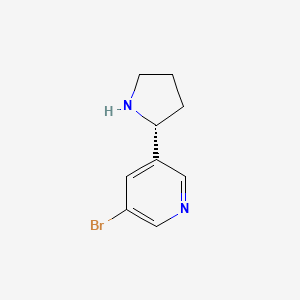

![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)
